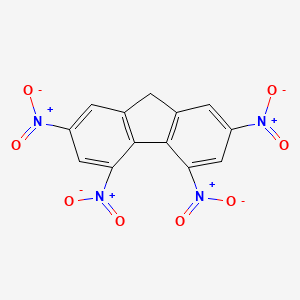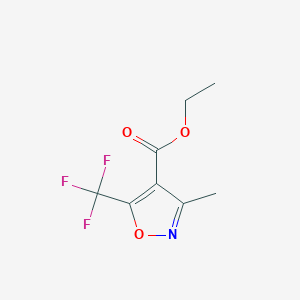![molecular formula C12H10ClNO3S B1635010 2-[(2-cloro-1,3-tiazol-5-il)metoxi]benzoato de metilo CAS No. 338393-43-4](/img/structure/B1635010.png)
2-[(2-cloro-1,3-tiazol-5-il)metoxi]benzoato de metilo
Descripción general
Descripción
Methyl 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate is a useful research compound. Its molecular formula is C12H10ClNO3S and its molecular weight is 283.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antitumoral y Citotóxica
Se ha informado que los derivados de tiazol exhiben efectos potentes en líneas celulares tumorales humanas, incluido el cáncer de próstata. La presencia de un grupo tiazol en “2-[(2-cloro-1,3-tiazol-5-il)metoxi]benzoato de metilo” sugiere aplicaciones potenciales en la investigación del cáncer, donde podría explorarse su citotoxicidad contra varias células cancerosas .
Síntesis de Derivados de Tiazol
El compuesto podría usarse como precursor o intermedio en la síntesis de derivados de tiazol más complejos. Estos derivados han mostrado promesa en varias aplicaciones biológicas, lo que indica que el compuesto en cuestión puede desempeñar un papel clave en la química sintética .
Eficacia Antibacteriana
Los tiazoles han demostrado eficacia antibacteriana contra un espectro de especies microbiológicas. Esto implica que “this compound” podría investigarse por sus posibles propiedades antibacterianas, contribuyendo al desarrollo de nuevos agentes antimicrobianos .
Mecanismo De Acción
Target of Action
The primary targets of Methyl 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .
Mode of Action
It is hypothesized that the compound may interact with its targets through a mechanism involving the thiazole ring and the methoxy group .
Biochemical Pathways
The biochemical pathways affected by Methyl 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate are yet to be determined. Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . It is possible that Methyl 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate may affect similar pathways.
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and activity .
Análisis Bioquímico
Biochemical Properties
Methyl 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. This compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions help in reducing oxidative damage in cells. Additionally, it has been observed to bind with certain proteins that regulate inflammatory responses, thereby exhibiting anti-inflammatory effects .
Cellular Effects
Methyl 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involved in inflammatory responses . This compound can modulate the expression of genes related to inflammation, leading to a reduction in pro-inflammatory cytokines. Furthermore, it impacts cellular metabolism by enhancing the activity of enzymes involved in detoxification processes .
Molecular Mechanism
The molecular mechanism of action of Methyl 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate involves its binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways . This compound also influences gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in oxidative stress and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature . Long-term studies have shown that it can have sustained anti-inflammatory and antioxidant effects in vitro .
Dosage Effects in Animal Models
The effects of Methyl 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate vary with different dosages in animal models. At low doses, it exhibits beneficial effects such as reduced inflammation and oxidative stress . At high doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, indicating that there is a narrow therapeutic window for this compound .
Metabolic Pathways
Methyl 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate is involved in metabolic pathways related to detoxification and oxidative stress . It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics . This compound can also affect metabolic flux by modulating the levels of metabolites involved in antioxidant defense .
Transport and Distribution
Within cells and tissues, Methyl 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate is transported and distributed through interactions with specific transporters and binding proteins . It has been observed to accumulate in tissues with high metabolic activity, such as the liver and kidneys . This localization is crucial for its detoxification and antioxidant functions .
Subcellular Localization
The subcellular localization of Methyl 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate is primarily in the cytoplasm and mitochondria . It is directed to these compartments by specific targeting signals and post-translational modifications . In the mitochondria, it exerts its antioxidant effects by interacting with mitochondrial enzymes involved in oxidative phosphorylation .
Propiedades
IUPAC Name |
methyl 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3S/c1-16-11(15)9-4-2-3-5-10(9)17-7-8-6-14-12(13)18-8/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPMTXOMEHHFKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OCC2=CN=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601240140 | |
| Record name | Methyl 2-[(2-chloro-5-thiazolyl)methoxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601240140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338393-43-4 | |
| Record name | Methyl 2-[(2-chloro-5-thiazolyl)methoxy]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338393-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-[(2-chloro-5-thiazolyl)methoxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601240140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



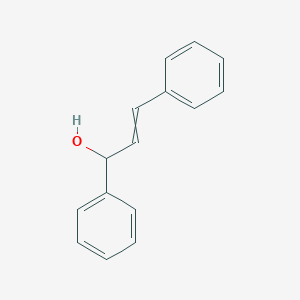
![6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1634965.png)


![2-(3,4-Dimethoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1634977.png)
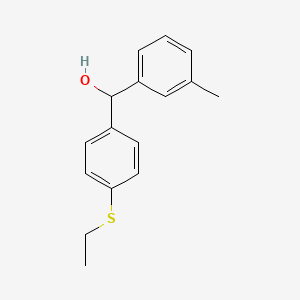
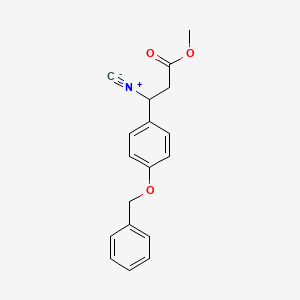
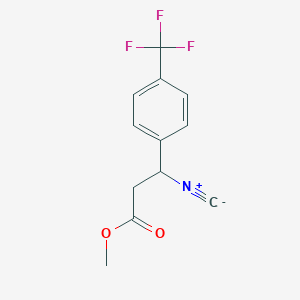
![4-[(Morpholine-4-carbonyl)-amino]-benzenesulfonyl chloride](/img/structure/B1634994.png)


